molecular formula C13H8F8O B1149730 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one CAS No. 110960-48-0

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

Cat. No. B1149730
CAS RN: 110960-48-0
M. Wt: 332.19
InChI Key:
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Description

"4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one" is a fluorinated compound that has been the subject of various studies due to its unique chemical and physical properties. The compound is part of a broader class of chemicals that have been analyzed for their potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions that aim to incorporate fluorine atoms into the molecular structure, enhancing the compound's stability and reactivity. For example, the synthesis and liquid crystal properties of certain fluorinated biphenyl derivatives have been explored, indicating the complexity and potential applications of these compounds in creating nematic liquid crystals with high thermal stability (Byron, Matharu, & Wilson, 1995).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex, with the presence of fluorine influencing the overall geometry and electronic properties of the molecule. Studies on the molecular and crystal structures of fluorinated biphenyl derivatives provide insight into how fluorination affects the conformational flexibility and arrangement of molecules, which is crucial for understanding the material's properties and applications (Lindeman et al., 1985).

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactions, often characterized by their reactivity towards different reagents and conditions. The synthesis and reactions of related fluorinated compounds have been extensively studied, demonstrating the diverse chemical behavior and potential utility of these molecules in various synthetic applications (Abid et al., 1989).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties are essential for determining the compound's suitability for specific applications, including its use in liquid crystals and other materials (Byron, Matharu, & Wilson, 1995).

Scientific Research Applications

  • Octafluoro-1,2-dimethylenecyclobutane, a derivative of a similar compound, is used as a strong π acceptor ligand in organometallic chemistry. It reacts with tricarbonyl(η5-cyclopentadienyl)manganese to produce specific complexes, indicating potential applications in catalysis and materials science (Lentz & Patzschke, 2004).

  • Fluorinated [2.2]paracyclophan-1-ene, structurally similar to the compound , has been synthesized and studied for its unique structural properties. This research contributes to the development of novel organic materials with potential applications in electronic and optical devices (Amii et al., 2013).

  • Compounds containing the nonafluoromesityl substituent, which is structurally related to octafluoro-1-phenylhept-2-en-1-one, have been synthesized and characterized. These compounds exhibit interesting solid-state structures, indicating potential applications in the design of new materials with specific physical properties (Voelker et al., 1999).

  • Research on the synthesis of long-chain enals, including 7-phenylhept-6-enal, from similar fluorinated compounds, provides insights into pheromone synthesis and could inform the development of bioactive compounds in agriculture and pest control (Jones, Acquadro, & Carmody, 1975).

  • Studies on polyfluoro-compounds based on the cycloheptane ring system, which include compounds structurally related to octafluoro-1-phenylhept-2-en-1-one, provide valuable information on the synthesis and reactivity of these compounds, furthering our understanding of organofluorine chemistry (Dodsworth et al., 1984).

properties

IUPAC Name

(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQUHNJLALFTN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

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